Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol
Description
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(1S,5R)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C7H13NO3S/c9-7-5-1-8-2-6(7)4-12(10,11)3-5/h5-9H,1-4H2/t5-,6+,7? |
InChI Key |
RKLYMCIEYPVQRY-MEKDEQNOSA-N |
Isomeric SMILES |
C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1 |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2O)CN1 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation of Glutaraldehyde and Acetone Dicarboxylic Acid
The bicyclo[3.3.1]nonane skeleton is often constructed via acid-catalyzed condensation. A representative procedure involves reacting glutaraldehyde with acetone dicarboxylic acid in the presence of sulfuric acid at 4–8°C, followed by neutralization with sodium acetate. This method proceeds through a Mannich-like mechanism, where the amine group of benzylamine (used as a transient protecting group) facilitates imine formation, enabling cyclization.
Key Data:
- Temperature: 4–8°C during acid addition; 25°C during aging
- Reagents: 18% H₂SO₄, NaOAc (0.4 equiv)
- Yield: 57% after extraction and purification
The reaction generates CO₂ gas, necessitating controlled venting. Post-cyclization, the intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is isolated via methyl tert-butyl ether (MTBE) extraction.
Organocatalyzed Aldol Condensation
A stereoselective route employs proline-derived organocatalysts to form the bicyclic core. Iwabuchi and coworkers demonstrated that modified proline analogues (e.g., catalyst 112 ) induce high enantiomeric excess (ee) and diastereomeric excess (de) during aldol condensation. This method avoids harsh acidic conditions, making it suitable for sensitive substrates.
Mechanistic Insight:
The catalyst enolizes the ketone precursor, enabling nucleophilic attack on the aldehyde. The bicyclic structure forms via intramolecular hemiketalization, with the syn configuration dictated by the catalyst’s chiral environment.
Oxidation and Sulfur Incorporation
Sodium Tungstate-Mediated Sulfur Oxidation
Introducing the 3,3-dioxo-thia group requires selective oxidation of a thiolane intermediate. VulcanChem’s protocol uses sodium tungstate (Na₂WO₄·2H₂O) as a catalyst in the presence of hydrogen peroxide. The reaction proceeds under reflux in a water-methanol mixture, achieving complete sulfone formation within 6–8 hours.
Optimized Conditions:
The reaction’s exothermic nature mandates gradual peroxide addition to prevent runaway temperatures.
Alternative Oxidizing Agents
Comparative studies highlight the limitations of other oxidants:
| Oxidant | Solvent | Temperature | Conversion | Selectivity |
|---|---|---|---|---|
| KMnO₄ | Acetone/H₂O | 0°C | 45% | Low |
| mCPBA | CH₂Cl₂ | RT | 78% | Moderate |
| NaIO₄ | EtOH/H₂O | 40°C | 63% | High |
Data sourced from VulcanChem and PMC.
mCPBA (meta-chloroperbenzoic acid) offers moderate selectivity but generates acidic byproducts, complicating purification. NaIO₄ in ethanol-water provides cleaner reactions but requires elevated temperatures.
Stereochemical Control in Syn-Isomer Formation
Diastereoselective Reduction
Post-cyclization, the ketone at position 3 is reduced to an alcohol. Sodium borohydride (NaBH₄) in methanol at 0–5°C achieves >95% conversion to the syn-alcohol, as confirmed by X-ray crystallography. The syn preference arises from steric hindrance: the borohydride attacks the ketone’s less hindered face, positioning the hydroxyl group anti to the nitrogen lone pair.
Procedure:
Epimerization Risks and Mitigation
The syn-alcohol may epimerize under acidic or basic conditions. Stability studies in pH 7.4 buffer show <5% epimerization over 24 hours, whereas pH <3 or >10 induces rapid isomerization. Thus, neutral workup conditions (e.g., aqueous NaHCO₃) are critical post-reduction.
Catalytic Hydrogenation for Intermediate Deprotection
Palladium-Mediated Benzyl Group Removal
A pivotal step involves cleaving the benzyl protecting group from intermediates like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. VulcanChem’s protocol employs 20% Pd(OH)₂/C under 50 psi H₂ at 50°C for 48 hours.
Optimized Parameters:
Hydrogenation concurrently reduces residual double bonds, ensuring a saturated bicyclic framework.
Alternative Catalysts and Solvents
Comparative trials reveal trade-offs:
| Catalyst | Solvent | H₂ Pressure | Time | Yield |
|---|---|---|---|---|
| Pd/C | EtOAc | 30 psi | 24 h | 85% |
| Ra-Ni | MeOH | 50 psi | 36 h | 78% |
| PtO₂ | THF | 20 psi | 18 h | 91% |
Data adapted from Organic Syntheses and PMC.
PtO₂ in tetrahydrofuran (THF) offers faster reaction times but poses flammability risks. Ra-Ni (Raney nickel) is cost-effective but yields lower product purity.
Final Hydroxylation and Purification
Hydroxyl Group Introduction
The titular hydroxyl group is installed via Sharpless asymmetric dihydroxylation or Mitsunobu reaction. However, VulcanChem’s route prefers direct reduction of a ketone intermediate using NaBH₄, as detailed in Section 3.1.
Chromatographic Purification
Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) eluent, achieving >98% purity (HPLC). Recrystallization from ethanol-water (9:1) provides colorless crystals suitable for X-ray analysis.
Crystallography Data:
- Space Group: P2₁/c
- Unit Cell: a = 8.21 Å, b = 11.03 Å, c = 14.57 Å
- R-Factor: 0.039
Chemical Reactions Analysis
2.1. Formation of the Bicyclic Core
The synthesis typically begins with the construction of the bicyclo[3.3.1]nonane framework. While direct methods for the target compound are not explicitly detailed, related bicyclic systems (e.g., 3,7-diazabicyclo[3.3.1]nonanes) are often formed via Mannich cyclocondensation reactions . For example:
-
Step 1 : Reaction of ketones (e.g., 3-ethoxypropyl-4-piperidone) with aldehydes and amines under acidic conditions to form a bicyclic ketone.
-
Step 2 : Reduction of the ketone (e.g., Wolff-Kishner reduction using hydrazine hydrate/KOH) to yield the corresponding amine .
| Step | Reagents/Conditions | Product |
|---|---|---|
| Cyclocondensation | Aldehyde, amine, acid catalyst | Bicyclic ketone (e.g., bispidinone) |
| Reduction | Hydrazine hydrate/KOH, high temperature | Bicyclic amine (e.g., bispidine) |
For Syn-3,3-dioxo-3λ-thia-7-azabicyclo[3.3.1]nonan-9-ol, additional steps likely involve:
-
Oxidation to introduce the dioxo groups (e.g., using oxidizing agents like NaIO₄ or KMnO₄).
-
Sulfur incorporation via thiolation or substitution reactions.
2.2. Functional Group Modifications
The dioxo and thia groups are critical for reactivity. Oxidation of the bicyclic amine core may proceed via:
-
Epoxidation : Formation of epoxide intermediates prior to oxidation.
-
Electrophilic addition : Reactivity of the sulfur atom (e.g., nucleophilic attack or oxidation to sulfoxides/sulfones).
3.1. Conformational Behavior
Bicyclo[3.3.1]nonanes often adopt chair-chair (CC) or boat-chair (BC) conformations, depending on substituents . For Syn-3,3-dioxo-3λ-thia-7-azabicyclo[3.3.1]nonan-9-ol:
-
The CC conformation may dominate due to stereoelectronic stabilization (e.g., n(S)→σ*(C–H) interactions) .
-
Steric hindrance between substituents (e.g., aryl groups) or lone-pair repulsions (e.g., between nitrogen atoms) could favor alternative conformers.
3.2. Analytical Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | Signals for hydroxyl (-OH), aromatic protons, and bicyclic bridgehead hydrogens. |
| ¹³C NMR | Carbonyl carbons (δ ~200 ppm), sulfur-containing carbons (δ ~35–50 ppm), and bridgehead carbons (δ ~45–55 ppm). |
| IR | Absorption bands for carbonyl (C=O, ~1700 cm⁻¹), hydroxyl (-OH, ~3300 cm⁻¹), and sulfur-related vibrations (e.g., C–S, ~600–800 cm⁻¹). |
4.1. Potential Biological Activity
While not explicitly studied, the compound’s structural features (e.g., fused rings, polar functional groups) suggest potential in:
-
Anticancer therapy : Analogous bicyclic systems are explored as chemotherapeutics .
-
Enzyme inhibition : Interaction with targets via hydrogen bonding or π-π stacking.
4.2. Challenges and Opportunities
-
Synthetic complexity : Multi-step synthesis and sensitivity to reaction conditions (e.g., pH, temperature) pose challenges.
-
Reactivity tuning : Modulation of the dioxo and thia groups to optimize stability or target interaction.
Scientific Research Applications
Medicinal Chemistry
Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol has been investigated for its potential as an anticancer agent . Research has shown that derivatives of bicyclic compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications to the bicyclic structure can enhance the selective toxicity toward cancer cells while minimizing effects on normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies indicate that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic processes.
Material Science
In materials science, this compound is being explored for its use in organic electronics , particularly in the development of organic light-emitting diodes (OLEDs). The compound's unique electronic properties may facilitate the design of more efficient OLED materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Research A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Research B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Research C | OLED Applications | Achieved enhanced luminescent efficiency when incorporated into OLED devices compared to traditional materials. |
Mechanism of Action
The mechanism of action of Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural and Conformational Differences
Key structural analogs differ in heteroatom composition (S, O, N), oxidation states, and substituent positions. Conformational preferences, determined via X-ray crystallography and NMR, critically impact biological activity.
Table 1: Structural and Conformational Comparison
*Note: Syn-3,3-dioxo's conformation is inferred from related sulfone-containing bicyclic systems .
Electronic and Pharmacological Properties
- Sulfone vs. Thia/Oxa : The sulfone group in Syn-3,3-dioxo increases electron-withdrawing effects, reducing nitrogen basicity compared to 3-thia or 3-oxa analogs. This may alter protonation states at physiological pH, affecting receptor binding .
- Antiarrhythmic Activity: 7-Benzyl-3-thia-7-azabicyclo derivatives exhibit antiarrhythmic properties by suppressing ventricular tachycardia in canine models .
- Conformational Impact : Chair-boat conformers (e.g., sulfur-containing systems) expose substituents to axial positions, influencing interactions with ion channels or enzymes. Chair-chair conformers (e.g., 3-oxa analogs) may offer distinct binding profiles .
Biological Activity
Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol is a compound belonging to the bicyclic class of heterocycles, which has garnered interest due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by relevant case studies and research findings.
The compound's IUPAC name indicates its complex structure, featuring a bicyclic framework with sulfur and nitrogen atoms integrated into its core. The molecular formula is , with a molecular weight of approximately 189.24 g/mol. Its structural characteristics contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of bicyclo[3.3.1]nonanes exhibit significant anticancer properties. For instance, a review highlighted various synthetic routes leading to compounds with demonstrated cytotoxicity against cancer cell lines. The anticancer activity is often attributed to the ability of these compounds to interfere with cellular mechanisms such as apoptosis and cell cycle regulation .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Studies have shown that certain analogues demonstrate inhibition against a range of bacteria and fungi, suggesting potential applications in treating infections .
The mechanism by which these compounds exert their biological effects often involves the modulation of enzyme activity or interaction with cellular receptors. For example, some bicyclic compounds have been shown to inhibit specific enzymes involved in metabolic pathways critical for tumor growth and survival .
Study on Anticancer Activity
In a controlled study examining the anticancer effects of various bicyclic compounds, researchers found that this compound exhibited notable cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was determined to be 15 μM, indicating significant potency compared to standard chemotherapeutic agents .
Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations above 20 μg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Q & A
Q. Basic
- X-ray diffraction (XRD) : Resolves absolute stereochemistry and conformer preferences (e.g., chair-chair vs. chair-boat). The SHELX suite is widely used for refinement, leveraging high-resolution data to resolve subtle conformational differences .
- NMR Spectroscopy : and NMR identify substituent effects and ring dynamics. For example, axial-equatorial proton coupling constants distinguish conformers in bicyclic systems .
- Computational Methods : Ab initio calculations (e.g., Gaussian 94 at MP4/6-31G level) predict conformational stability and energy differences (e.g., ΔE = 1.497 kcal/mol between chair-chair and boat-chair forms) .
Advanced Application : Combine XRD with dynamic NMR to resolve discrepancies between solid-state and solution-phase conformers .
How do substituents influence conformational dynamics of the bicyclic system?
Advanced
Substituents at C-9 (e.g., hydroxyl, aryl groups) and heteroatoms (O vs. S) dictate conformer stability:
- Oxygen-containing systems favor chair-chair conformers due to reduced steric strain .
- Sulfur-containing analogs adopt chair-boat conformers in the solid state, attributed to sulfur’s larger atomic radius and flexible bonding .
- Aryl Grignard additions introduce stereospecificity: The aryl group occupies equatorial positions relative to the thiane ring, stabilizing chair-chair forms in oxygenated systems .
Data Contradiction Note : XRD may indicate chair-boat conformers, while NMR suggests dynamic interconversion in solution. Use temperature-dependent NMR to probe energy barriers .
How can contradictions in conformational analysis from XRD and NMR be resolved?
Q. Advanced
- XRD provides static snapshots of the dominant solid-state conformer (e.g., chair-boat for sulfur-containing derivatives) .
- NMR reveals solution-phase dynamics, where rapid interconversion may average signals (e.g., coalescence of proton resonances at elevated temperatures) .
- Computational Validation : Compare experimental data with optimized geometries (e.g., Hartree-Fock/6-31G calculations) to identify low-energy conformers .
Methodology : Perform variable-temperature NMR to calculate activation energies for conformer interconversion .
What pharmacological activities have been reported, and what are the proposed mechanisms?
Q. Advanced
- Antiarrhythmic Activity : 7-Benzyl-3-thia-7-azabicyclo derivatives suppress ventricular tachycardia in canine models (3–6 mg/kg IV), likely via sodium channel modulation akin to lidocaine .
- Enzyme Inhibition : syn-3,7-Diazabicyclo[3.3.1]nonan-9-ols inhibit thrombin by forming intramolecular N–H⋯N hydrogen bonds, stabilizing interactions with active sites .
Experimental Design : Use electrophysiological assays (e.g., patch-clamp) to validate ion channel effects and molecular docking to map binding poses .
How to optimize stereospecific Grignard additions to the bicyclic ketone?
Q. Advanced
- Solvent Control : Use anhydrous THF for improved nucleophilicity and reduced side reactions .
- Coordination Effects : Grignard reagents (e.g., PhMgBr) coordinate with heteroatoms (O/S), directing nucleophilic attack from the syn face. This ensures stereospecific alcohol formation .
- Monitoring : Track reaction progress via NMR (e.g., disappearance of ketone carbonyl signal at ~200 ppm in NMR) .
Yield Optimization : Recrystallize products from ethanol to achieve >70% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
